Neoquassin

Overview

Description

Neoquassin is a triterpenoid found in Picrasma quassioides . It is a natural product with various potential applications .

Synthesis Analysis

Quassinoids, including this compound, are degraded triterpenes reported from the members of the Simarouboidaea subfamily of Simaroubaceae . They are categorized into five distinct groups according to their basic skeleton, viz., C-18, C-19, C-20, C-22, and C-25 . A novel HPLC-based method employing molar absorption coefficient ratios to 4-hydroxybenzoic acid (4HBA) was developed for the determination of quassin and this compound in Jamaica quassia extract .Molecular Structure Analysis

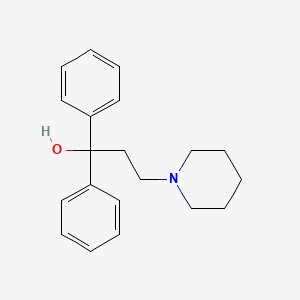

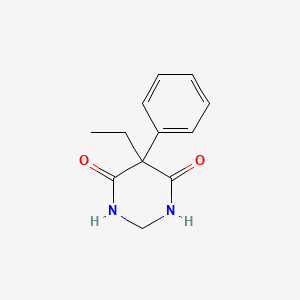

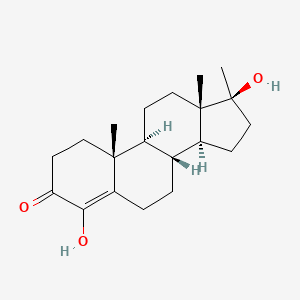

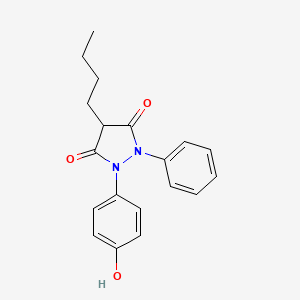

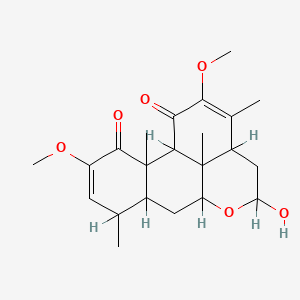

The molecular formula of this compound is C22H30O6 . The IUPAC name is (1S,2S,6S,7S,9R,13R,17S)-11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,16-dione . The molecular weight is 390.5 g/mol .Chemical Reactions Analysis

Quassinoids, including this compound, have been the subject of various chemical analyses due to their potential as antiplasmodial, anticancer, and anti-HIV compounds . Chromatographic techniques such as paper chromatography (PC), thin layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) are utilized to isolate and quantify these secondary metabolites .Physical And Chemical Properties Analysis

This compound has a molecular weight of 390.5 g/mol . It has one hydrogen bond donor and six hydrogen bond acceptors . The exact mass is 390.20423867 g/mol .Scientific Research Applications

Inhibition of CYP1A1

Neoquassin has been studied for its potential in inhibiting cytochrome P450 enzymes, particularly CYP1A1. This enzyme is responsible for the metabolism of various drugs and is known to be an activator of carcinogens. Research suggests that this compound exhibits moderate inhibition against CYP1A1, indicating its potential role in chemoprotection. This finding is significant as it provides a basis for developing more potent inhibitors of CYP1A1, which may have implications in preventing cancer (Shields et al., 2009).

Quantification in Food Additives

A novel method for quantifying this compound in food additives has been developed. This method, based on High-Performance Liquid Chromatography (HPLC) and using molar absorption coefficient ratios, provides a reliable way to measure levels of this compound in food additives and processed foods. This development is important for ensuring the safety and regulation of food products containing this compound (Nishizaki et al., 2015).

Enzyme-Linked Immunosorbent Assay for Quassinoids

A sensitive enzyme-linked immunosorbent assay (ELISA) has been developed for detecting quassin, this compound, and related compounds. This assay is capable of detecting these compounds at very low concentrations and is useful for studying the distribution of quassinoids in plants. This technique offers a valuable tool for research into the bioactivity and distribution of this compound in various species (Robins et al., 1984).

Mechanism of Action

Target of Action

Nigakihemiacetal B, also known as Neoquassin or Neoquassine, is a quassinoid . Quassinoids are known for their promising biological activities, especially in the context of research regarding active anticancer and antimalarial principles . .

Mode of Action

The mode of action of quassinoids, the class of compounds to which Nigakihemiacetal B belongs, has been studied extensively. Several mechanisms of action have been proposed, including inhibition of phosphoribosyl pyrophosphate aminotransferase of the de novo purine synthesis pathway, inhibition of aerobic respiration, mitochondrial membrane depolarization, activation of caspase-3, and alteration of microtubules . .

Biochemical Pathways

Quassinoids are natural products formed by oxidative degradation of triterpene derivatives .

Pharmacokinetics

For instance, quassinoids have shown promising biological activities, especially in the context of research regarding active anticancer and antimalarial principles . Nevertheless, the excellent antimalarial activities highlighted in those studies should open the way to complementary studies of their pharmacokinetics and toxicity .

Result of Action

Quassinoids, in general, have attracted attention because of their promising biological activities, especially in the context of research regarding active anticancer and antimalarial principles .

Action Environment

It is known that the efficacy of quassinoids as combinatorial drugs coupled with the structure–activity analysis has reclaimed novel structural leads for new drug development .

Future Directions

Biochemical Analysis

Biochemical Properties

Nigakihemiacetal B plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Nigakihemiacetal B is known to inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific sites, leading to changes in protein conformation and activity. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .

Cellular Effects

Nigakihemiacetal B influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, Nigakihemiacetal B can modulate the activity of signaling molecules, leading to altered cellular responses. Additionally, the compound’s impact on gene expression can result in changes in the production of specific proteins, thereby influencing cellular functions. These effects highlight the importance of Nigakihemiacetal B in regulating cellular processes .

Molecular Mechanism

The molecular mechanism of Nigakihemiacetal B involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding interaction often results in changes in enzyme activity, which can subsequently affect various biochemical pathways. Additionally, Nigakihemiacetal B can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are key to understanding the compound’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nigakihemiacetal B can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Nigakihemiacetal B remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to Nigakihemiacetal B can lead to sustained changes in cellular processes, highlighting the importance of temporal effects in understanding the compound’s biochemical properties .

Dosage Effects in Animal Models

The effects of Nigakihemiacetal B vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of Nigakihemiacetal B in therapeutic applications .

Metabolic Pathways

Nigakihemiacetal B is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect the overall metabolic flux and the levels of specific metabolites. Understanding the metabolic pathways of Nigakihemiacetal B is essential for elucidating its biochemical properties and potential therapeutic applications .

Transport and Distribution

The transport and distribution of Nigakihemiacetal B within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular compartments. These interactions can influence the localization and accumulation of Nigakihemiacetal B, thereby affecting its overall activity and function .

Subcellular Localization

Nigakihemiacetal B exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of Nigakihemiacetal B is important for elucidating its role in cellular processes and its potential therapeutic applications .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Neoquassin involves several steps, including the isolation of the natural product from the Quassia amara plant, followed by chemical modifications to produce the final compound.", "Starting Materials": [ "Quassia amara plant extract", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Methanol (CH3OH)", "Acetic anhydride (C4H6O3)", "Acetic acid (CH3COOH)", "Sodium acetate (NaOAc)", "Ammonium chloride (NH4Cl)", "Sodium carbonate (Na2CO3)", "Chloroform (CHCl3)", "Benzene (C6H6)", "Ethyl acetate (C4H8O2)", "Diethyl ether (C4H10O)", "Petroleum ether (C5H12)" ], "Reaction": [ "The first step involves the isolation of the natural product quassin from the Quassia amara plant extract using a mixture of NaOH and HCl.", "The quassin is then converted to neoquassin through a series of chemical modifications.", "The first modification involves the reaction of quassin with methanol and HCl to form methyl quassinate.", "Next, acetic anhydride and acetic acid are added to the mixture to form acetyl methyl quassin.", "The acetyl methyl quassin is then treated with NaOAc and NH4Cl to form acetyl neoquassin.", "Finally, the acetyl group is removed from acetyl neoquassin using Na2CO3 in chloroform to produce neoquassin.", "The final compound can be purified using various solvents such as benzene, ethyl acetate, diethyl ether, and petroleum ether." ] } | |

CAS RN |

76-77-7 |

Molecular Formula |

C22H30O6 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

(1S,2S,6S,7S,9R,13R,17S)-11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,16-dione |

InChI |

InChI=1S/C22H30O6/c1-10-7-14(26-5)20(25)22(4)12(10)8-15-21(3)13(9-16(23)28-15)11(2)18(27-6)17(24)19(21)22/h7,10,12-13,15-16,19,23H,8-9H2,1-6H3/t10-,12+,13+,15-,16?,19+,21-,22+/m1/s1 |

InChI Key |

BDQNCUODBJZKIY-NUPPOKJBSA-N |

Isomeric SMILES |

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(O3)O)C)OC)C)C)OC |

SMILES |

CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(O3)O)C)OC)C)C)OC |

Canonical SMILES |

CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(O3)O)C)OC)C)C)OC |

Appearance |

Solid powder |

melting_point |

Mp 230.5-231 ° 230.5-231°C |

Other CAS RN |

76-77-7 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Neoquassine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.